4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester
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Overview
Description
4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester is an organic compound that belongs to the class of gamma amino acids and derivatives It is characterized by the presence of a pyrrolidinyl group and an ethyl ester functional group
Mechanism of Action
Target of Action
It’s structurally similar to diroximel fumarate, a prodrug of monomethyl fumarate . Monomethyl Fumarate has been used in the treatment of relapsing-remitting multiple sclerosis .
Mode of Action
The compound undergoes esterase cleavage in the gut to release its active form
Biochemical Pathways
Given its structural similarity to diroximel fumarate, it might be involved in the pathways related to the treatment of multiple sclerosis .
Pharmacokinetics
It’s known that the compound undergoes esterase cleavage in the gut . This process could influence its bioavailability.
Result of Action
Formulations containing structurally similar compounds have been used in the treatment of relapsing-remitting multiple sclerosis , suggesting potential immunomodulatory effects.
Action Environment
It’s known that the compound undergoes esterase cleavage in the gut , which suggests that factors affecting gut health and function could potentially influence the compound’s action.
Preparation Methods
The synthesis of 4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester typically involves the following steps:
Formation of the Pyrrolidinyl Group: This can be achieved through the reaction of succinic anhydride with ammonia or an amine to form the pyrrolidinone ring.
Acetylation: The pyrrolidinone is then acetylated using acetic anhydride or acetyl chloride.
Coupling with Benzoic Acid Derivative: The acetylated pyrrolidinone is coupled with a benzoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the process.
Chemical Reactions Analysis
4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Comparison with Similar Compounds
4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester can be compared with other similar compounds, such as:
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate: This compound also contains a pyrrolidinyl group and is used in similar applications, including as a reagent in organic synthesis.
2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate: This compound is used as a prodrug in pharmaceutical applications and undergoes similar chemical reactions.
Benzylamino tetrazine N-hydroxysuccinimidyl ester: This compound is used in bioorthogonal reactions and shares similar functional groups with this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-2-22-15(21)10-3-5-11(6-4-10)16-12(18)9-17-13(19)7-8-14(17)20/h3-6H,2,7-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMBPEGQGZEIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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